molecular formula C4H5N3O2 B174484 2-(4H-1,2,4-triazol-4-yl)acetic acid CAS No. 110822-97-4

2-(4H-1,2,4-triazol-4-yl)acetic acid

Cat. No. B174484
M. Wt: 127.1 g/mol
InChI Key: NPLHXOPRCBNQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4H-1,2,4-triazol-4-yl)acetic acid” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .


Synthesis Analysis

A common method of synthesizing “2-(4H-1,2,4-triazol-4-yl)acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-4-yl)ketone with sodium cyanate, then heating to generate the related triazole derivative. The final product is obtained through acid hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-(4H-1,2,4-triazol-4-yl)acetic acid” is characterized by a 1,2,4-triazole ring attached to an acetic acid group .


Physical And Chemical Properties Analysis

“2-(4H-1,2,4-triazol-4-yl)acetic acid” has a molecular weight of 127.10 g/mol . It has a melting point of 161-165°C . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

In the realm of catalysis, Lysenko et al. (2021) explored the use of 2-(4H-1,2,4-triazol-4-yl)acetic acid (trglyH) derivatives for the development of MoO3 coordination hybrids. These complexes showed promising catalytic activity in liquid phase catalytic epoxidation of cis-cyclooctene, presenting the advantages of both homogeneous and heterogeneous catalysis. This study indicates the potential of these compounds in catalytic applications and their role in facilitating chemical reactions (Lysenko et al., 2021).

Structural and Synthesis Studies

The structure and synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid derivatives have also been a significant focus of research. A study by Naik et al. (2010) involved the synthesis of ethyl 4H-1,2,4-triazol-4-yl-acetate, leading to the acid hydrolysis of this molecule to yield 4H-1,2,4-triazol-4-yl acetic acid (L2). This compound exhibited a noncentrosymmetric orthorhombic crystal structure, marking the first such structure for a 1,2,4-triazole ligand constructed from an amino acid derivative. The study highlights the diverse potential coordinating groups and inherent flexibility of the ligand backbone, which are essential for various applications in materials science and coordination chemistry (Naik et al., 2010).

Antimicrobial and Biological Activities

The antimicrobial and biological activities of these compounds have been well-documented. For example, Hunashal et al. (2012) synthesized derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid and evaluated their antimicrobial activity. The study found that certain compounds exhibited significant antifungal activity against various fungal strains, demonstrating the potential of these derivatives in developing new antimicrobial agents (Hunashal et al., 2012).

Future Directions

The future directions of “2-(4H-1,2,4-triazol-4-yl)acetic acid” research could involve exploring its potential uses in drug discovery, given the promising biological activities of 1,2,4-triazole derivatives . Further studies could also investigate its synthesis methods and chemical properties.

properties

IUPAC Name

2-(1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLHXOPRCBNQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512373
Record name (4H-1,2,4-Triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4H-1,2,4-triazol-4-yl)acetic acid

CAS RN

110822-97-4
Record name (4H-1,2,4-Triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4H-1,2,4-triazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 6
2-(4H-1,2,4-triazol-4-yl)acetic acid

Citations

For This Compound
4
Citations
AB Lysenko, GA Senchyk, KV Domasevitch… - …, 2021 - Wiley Online Library
2‐(4H‐1,2,4‐triazol‐4‐yl)acetic acid (trglyH) and (dl)‐4‐methyl‐2‐(4H‐1,2,4‐triazol‐4‐yl)pentanoic acid (trleuH) were used as ligands for the development of MoO 3 coordination …
NN Adarsh, MM Dîrtu, P Guionneau… - European Journal of …, 2019 - Wiley Online Library
Two new coordination polymers [Cu(btzx) 2 (MeOH) 2 ](NO 3 ) 2 (1) and [Cu(btrcy) 2 (H 2 O) 2 ](ClO 4 ) 2 ·btrcy (2) have been synthesized by reacting two bis‐triazole/tetrazole‐ligands …
AN Narayanan - politiquescientifique.be
Metal-organic frameworks (MOF) are polymeric crystalline materials that are formed by the supramolecular self-assembly of metal ions and ligands driven by metal-ligand coordination …
Number of citations: 3 www.politiquescientifique.be
DM Gomes, AF Silva, AC Gomes, P Neves, AA Valente… - Catalysis Today, 2023 - Elsevier
The horizons of epoxidation and sulfoxidation processes may be expanded by developing new, efficient, and versatile catalysts. In the present work, three pyrazine-bridged molybdenum…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.